N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
Synthesis and Characterization
The process of synthesizing and characterizing compounds similar to N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide often involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, a study by Saeed et al. (2010) describes a two-step synthesis involving refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine. The structure was confirmed by spectroscopic and elemental analysis, showcasing the compound's potential in the field of chemical synthesis and material science (Saeed, Hussain, Abbas, & Bolte, 2010).
Pharmaceutical Applications
The research into benzamides, a class of compounds to which N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide belongs, has shown potential in the development of new therapeutic agents. For example, Shinkwin, Whish, and Threadgill (1999) investigated thiophenecarboxamides and their derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme involved in DNA repair. Their study suggests that modifications of the benzamide structure could lead to potent PARP inhibitors, potentially enhancing the effectiveness of cancer treatments (Shinkwin, Whish, & Threadgill, 1999).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O5/c23-14-8-10-15(11-9-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-4-3-5-16(12-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTCRBFGMZHYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.